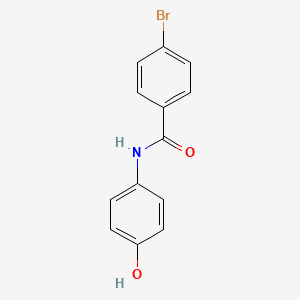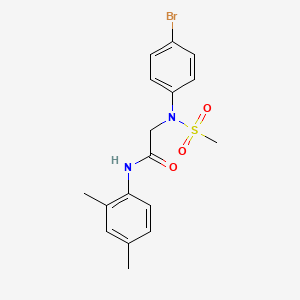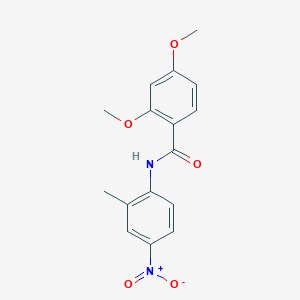![molecular formula C18H12F3N3O B5090315 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, also known as TFPTQ, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrimidine-based inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is based on its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that regulates various signaling pathways involved in cell growth, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the expression of anti-apoptotic proteins. This compound can also inhibit the activity of other kinases that are downstream targets of CK2, such as AKT and NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, reduction of pro-inflammatory cytokine and chemokine production, and inhibition of amyloid beta peptide aggregation. This compound has also been reported to have low toxicity and good pharmacokinetic properties, such as high oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. This compound can be easily synthesized in the lab using standard organic chemistry techniques, and its purity can be confirmed by NMR and HPLC analysis. However, this compound also has some limitations, such as its specificity for CK2, which may limit its use in studying other signaling pathways. Moreover, this compound may have off-target effects on other kinases that are structurally similar to CK2, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, including:
1. Development of more potent and selective CK2 inhibitors based on the structure of this compound.
2. Investigation of the role of CK2 in other diseases, such as diabetes, cardiovascular diseases, and viral infections.
3. Identification of the downstream targets of CK2 that are involved in the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
4. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative disorders.
5. Optimization of the pharmacokinetic properties of this compound, such as its solubility, stability, and biodistribution.
Conclusion:
In conclusion, this compound is a pyrimidine-based inhibitor of CK2 that has been widely studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has several advantages for lab experiments, such as its high purity, low toxicity, and good pharmacokinetic properties. However, this compound also has some limitations, such as its specificity for CK2 and potential off-target effects on other kinases. There are several future directions for the study of this compound, including the development of more potent and selective CK2 inhibitors, investigation of the role of CK2 in other diseases, and evaluation of the efficacy of this compound in animal models.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-phenyl-5-pyrimidinecarboxylic acid with trifluoromethylphenylamine, followed by the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the hydrolysis of the acetal group with hydrochloric acid. The yield of the synthesis is reported to be around 50%, and the purity of the product is confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro and in vivo studies have shown that this compound can inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been reported to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)14-7-4-8-15(9-14)24-17(25)13-10-22-16(23-11-13)12-5-2-1-3-6-12/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMPSIRKCINNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)


![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
